2-Hydroxy-4-morpholin-4-yl-benzamide
Description
2-Hydroxy-4-morpholin-4-yl-benzamide is a benzamide derivative featuring a hydroxyl (-OH) group at the 2-position and a morpholine moiety at the 4-position of the benzene ring.
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-hydroxy-4-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C11H14N2O3/c12-11(15)9-2-1-8(7-10(9)14)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2,(H2,12,15) |
InChI Key |
NRINPVJAYDRHDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The hydroxyl group in 2-Hydroxy-4-morpholin-4-yl-benzamide may enhance hydrogen-bonding capacity compared to the fluoro or amino groups in analogs. This could influence solubility and target binding .
- Molecular Weight : The higher molecular weight of the 4-fluoro derivative (314.35 g/mol) reflects its extended morpholinylmethyl-phenyl substituent, which may impact membrane permeability .
Spectroscopic and Tautomeric Behavior
- IR Spectroscopy : In analogs like hydrazinecarbothioamides (e.g., compounds [4–6] in ), C=O and C=S stretching bands (1663–1682 cm⁻¹ and 1243–1258 cm⁻¹, respectively) confirm functional group integrity. The absence of C=O bands in triazoles [7–9] validates cyclization .
- Tautomerism : Triazole derivatives (e.g., [7–9]) exist preferentially in the thione form, as evidenced by IR (νC=S at 1247–1255 cm⁻¹) and NMR data. This stability may inform the design of 2-Hydroxy-4-morpholin-4-yl-benzamide analogs with improved tautomeric control .
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